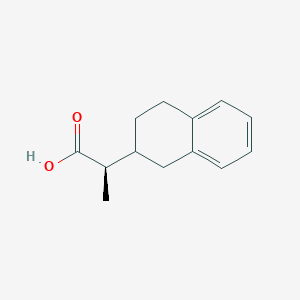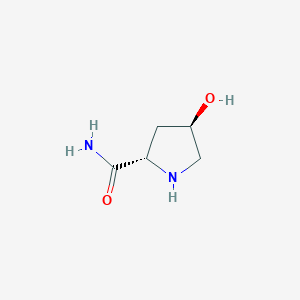
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide, also known as 4-hydroxy-2-pyrrolidone-2-carboxamide, is a novel derivative of pyrrolidine that has been the subject of much scientific research. This compound has been studied for its potential applications in various fields such as synthetic chemistry, medicine, and biochemistry. It has been found to possess a variety of biochemical and physiological effects, as well as being useful for a range of laboratory experiments.
Scientific Research Applications
Synthesis and Medicinal Chemistry
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide derivatives are valuable in medicinal chemistry, particularly as synthons in the synthesis of various pharmacologically active compounds. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, have been synthesized and utilized as intermediates in medicinal applications, including the preparation of 4-fluoropyrrolidine derivatives for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Biochemical Research
In biochemical research, derivatives of 4-hydroxypyrrolidine-2-carboxamide have been evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. These compounds, synthesized from 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, have shown varying degrees of affinity and inhibitory potency at these transporters (Zhao et al., 2005).
Material Science and Catalysis
The 4-hydroxypyrrolidine-2-carboxanilide podand, a derivative, has shown catalytic activity in asymmetric Biginelli reactions. A comprehensive study, involving computer simulations and NMR experiments, revealed the predominant conformational state of the cation and its significance in catalytic activities (Borodina et al., 2021).
Neuroprotection and Neuroscience
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide derivatives have been explored in neuroscience for their neuroprotective properties. A specific derivative, 2R,4R-APDC, was found to be protective against excitotoxic neuronal death, indicating potential therapeutic applications in conditions like stroke and neurodegenerative diseases (Battaglia et al., 1998).
Organic Synthesis
In the field of organic synthesis, (2S,4R)-4-hydroxypyrrolidine-2-carboxamide and its derivatives have been utilized for the synthesis of various organic compounds. For example, the synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed reactions demonstrates the versatility of these compounds in organic synthesis (Smolobochkin et al., 2017).
Mechanism of Action
Target of Action
The primary target of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the transmission of glutamate signals across the synapse, which is essential for various cognitive functions.
Biochemical Pathways
The compound is involved in the metabolism of amino acids, specifically proline derivatives . It is catabolized via trans-4-hydroxy-L-proline oxidase and L-amino acid oxidase pathways, involving the mitochondria, cytosol, and peroxisome . The kidneys are the major site for the conversion of hydroxyproline into glycine .
Pharmacokinetics
Studies on similar compounds suggest that they are likely to have good bioavailability and are metabolized and eliminated efficiently .
Result of Action
It is known that the compound can influence the stability of proteins, such as ubiquitin, by forcing the pyrrolidine ring in its favored puckering conformation . This can lead to an increase in protein stability, which could have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide. For example, glycosylation, a post-translational modification that occurs in the endoplasmic reticulum, can influence the structure and function of collagens, which contain proline derivatives . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXAYGYRGXDSQ-DMTCNVIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2390652.png)
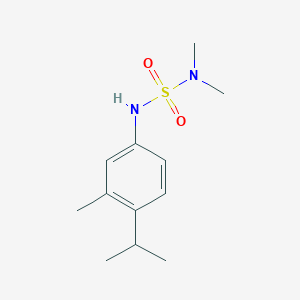
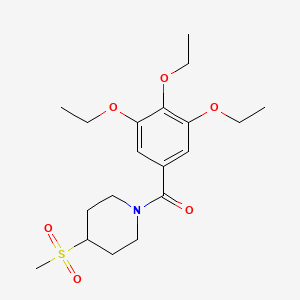
![N-[2-(4-fluorophenyl)-1H-indol-3-yl]-N'-(2-furylmethyl)urea](/img/structure/B2390656.png)
![5,6-Dihydroxy-2,2-dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2390657.png)
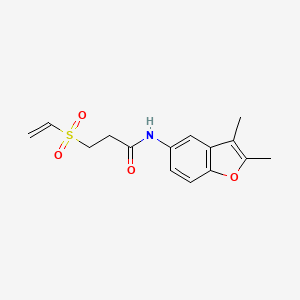
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2390659.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
![(Z)-3-(4-Chloro-3-nitrophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2390668.png)
![N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
